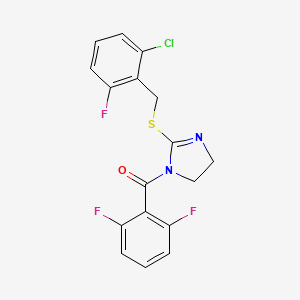

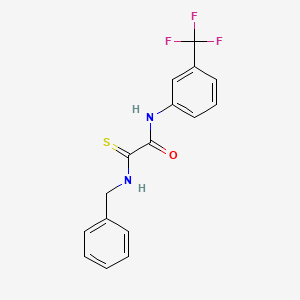

(2-((2-chloro-6-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(2,6-difluorophenyl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-((2-chloro-6-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(2,6-difluorophenyl)methanone is a useful research compound. Its molecular formula is C17H12ClF3N2OS and its molecular weight is 384.8. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Fluorination of Fluorophores : The fluorination of fluorophores, such as the synthesis of bis(2,4,5-trifluorophenyl)methanone, enhances photostability and spectroscopic properties. This process involves the treatment of 2,4,5-trifluorobenzaldehyde with a Grignard reagent followed by oxidation, leading to hexafluorobenzophenone. Sequential nucleophilic aromatic substitution reactions allow the synthesis of various fluorinated compounds, including benzophenones, xanthones, and thioxanthones, which are precursors to analogs of fluorescein and rhodamine. These compounds exhibit high fluorescence with tunable absorption and emission spectra, facilitating their use in spectroscopic studies and as fluorophores in biological imaging (Woydziak, Fu, & Peterson, 2012).

Antioxidant Activity of Thiazole Derivatives : A series of thiazole derivatives with urea, thiourea, and selenourea functionalities were synthesized and demonstrated significant antioxidant activity. The compounds, obtained through nucleophilic addition reactions, showed potent activity in various in vitro assays, indicating their potential as new antioxidant agents. This research underscores the therapeutic potential of thiazole-based compounds in oxidative stress-related conditions (Reddy et al., 2015).

Novel Poly(amide-ether)s with Imidazole Pendants : New poly(amide-ether)s incorporating imidazole pendants were synthesized, exhibiting unique physical and optical properties. These polymers, formed through direct polycondensation with aromatic and aliphatic dicarboxylic acids, are soluble in various organic solvents and can form flexible, low-colored thin films. They exhibit high thermal stability and fluorescence emission in both solution and solid state, making them suitable for advanced materials applications (Ghaemy, Sharifi, Nasab, & Taghavi, 2013).

Antimicrobial Activity of Fluorine-Containing Compounds : A study on fluorine-containing pyrazoles and pyrazolyl benzo[d]oxazoles revealed their significant antibacterial activity against various bacterial strains, highlighting the potential of fluorinated compounds in developing new antibacterial agents. This research contributes to the ongoing search for effective treatments against resistant bacterial infections (Gadakh, Pandit, Rindhe, & Karale, 2010).

Difluorocarbene from Fluoroform for Heterocycle Synthesis : Utilizing fluoroform as a source of difluorocarbene, various N-, O-, and C-nucleophiles were converted into their difluoromethylated derivatives. This method enabled the synthesis of imidazole, benzimidazole, and hydroxypyridine derivatives under mild conditions, showcasing a versatile approach to incorporating difluoromethyl groups into heterocyclic compounds (Thomoson, Wang, & Dolbier, 2014).

Properties

IUPAC Name |

[2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(2,6-difluorophenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12ClF3N2OS/c18-11-3-1-4-12(19)10(11)9-25-17-22-7-8-23(17)16(24)15-13(20)5-2-6-14(15)21/h1-6H,7-9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWJIAVWCYGZRRQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=N1)SCC2=C(C=CC=C2Cl)F)C(=O)C3=C(C=CC=C3F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12ClF3N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1R,2R,3R,4S)-3-[(Dimethylamino)methyl]bicyclo[2.2.1]heptan-2-ol;hydrochloride](/img/structure/B2375395.png)

![2,4-dichloro-N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2375400.png)

![1-[(5-Chloropyrimidin-2-yl)amino]-2-thiophen-2-ylpropan-2-ol](/img/structure/B2375402.png)

![3,4,7,9-tetramethyl-1-(4-methylbenzyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2375405.png)

![2-(3-hydroxyphenyl)-7-(4-methoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2375407.png)

![(2S)-1-[4-(Aminomethyl)triazol-1-yl]propan-2-amine;dihydrochloride](/img/structure/B2375413.png)

![(3Ar,7ar)-rel-octahydro-3h-pyrrolo[3,4-c]pyridin-3-one](/img/no-structure.png)